molecular formula C25H24N2O2 B2621014 3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole CAS No. 955976-47-3

3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Cat. No. B2621014
CAS RN: 955976-47-3
M. Wt: 384.479
InChI Key: SMZOCXKLFOHWQW-UHFFFAOYSA-N
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Description

3,4-Bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole (also known as 4-MMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-MMPP is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. Its structure is similar to that of pyrazole, which is a five-membered ring composed of nitrogen and carbon atoms. 4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride, and is used in a variety of scientific research applications.

Mechanism of Action

4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand in coordination chemistry. It is believed to bind to metal ions, such as iron and copper, and to form complexes with them. These complexes are believed to be involved in various biochemical and physiological processes, including enzyme catalysis and protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPP have not yet been fully studied, but it is believed to be involved in various biochemical and physiological processes. It is believed to be involved in enzyme catalysis, protein-ligand interactions, and the regulation of gene expression. Additionally, it is believed to have antioxidant and anti-inflammatory effects, and to be involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The use of 4-MMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, it can be toxic if not handled properly.

Future Directions

There are many potential future directions for research on 4-MMPP. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop new methods for synthesizing 4-MMPP and to explore its potential applications in the synthesis of other compounds. Furthermore, research is needed to explore its potential therapeutic applications, such as its use in the treatment of various diseases. Finally, research is needed to explore its potential environmental applications, such as its use as a biodegradable plasticizer.

Synthesis Methods

4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is carried out at a temperature of 80-90°C for 12-18 hours. The reaction yields a white solid, which is then purified by recrystallization.

Scientific Research Applications

4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in organic reactions. It has also been used in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. Additionally, 4-MMPP has been used in the study of enzyme-catalyzed reactions, in the study of protein-ligand interactions, and in the study of the structure and function of enzymes.

properties

IUPAC Name

3,4-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)16-27-17-24(20-8-12-22(28-2)13-9-20)25(26-27)21-10-14-23(29-3)15-11-21/h4-15,17H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZOCXKLFOHWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

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